4-(prop-2-yn-1-yl)phenol

Catalog No.
S6443666
CAS No.
39948-19-1
M.F
C9H8O
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(prop-2-yn-1-yl)phenol

CAS Number

39948-19-1

Product Name

4-(prop-2-yn-1-yl)phenol

IUPAC Name

4-prop-2-ynylphenol

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C9H8O/c1-2-3-8-4-6-9(10)7-5-8/h1,4-7,10H,3H2

InChI Key

DVGWZXQOLABSCQ-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=C(C=C1)O

4-(prop-2-yn-1-yl)phenol, also known as propargylphenol, is an organic compound with the molecular formula C9_9H8_8O. It features a phenolic hydroxyl group and an alkyne functional group, which contribute to its distinctive chemical properties and reactivity. The compound is typically presented as a white to off-white crystalline powder with a melting point of 115-118 degrees Celsius and a boiling point of 311 degrees Celsius . Its structure allows for strong covalent bonding with enzymes, making it a candidate for various biochemical applications.

  • Oxidation: The phenolic group can be oxidized to form quinones or hydroquinones using reagents like potassium permanganate or chromium trioxide.
  • Reduction: The alkyne group can be reduced to alkenes or alkanes using catalysts such as palladium on carbon or hydrogen gas.
  • Substitution: The compound can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents on the aromatic ring.

These reactions highlight the compound's versatility in synthetic chemistry.

Research indicates that 4-(prop-2-yn-1-yl)phenol exhibits notable biological activities, including:

  • Antibacterial and Antifungal Properties: The compound has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents.
  • Enzyme Inhibition: Its ability to form covalent bonds with enzymes suggests potential applications in enzyme inhibition studies, which could lead to therapeutic advancements in treating diseases .

Several synthesis methods have been developed for 4-(prop-2-yn-1-yl)phenol:

  • Alkylation of Phenol: A common method involves reacting phenol with propargyl bromide in the presence of a base such as potassium carbonate. This reaction is typically conducted in an anhydrous solvent like dimethylformamide at room temperature .
  • Alternative Methods: Other approaches include the reaction of phenol with propargyl alcohol using various catalysts, providing different yields and reaction conditions depending on the setup .

These methods reflect the compound's accessibility for research and industrial applications.

The unique properties of 4-(prop-2-yn-1-yl)phenol lend themselves to various applications:

  • Organic Synthesis: It serves as a building block in organic synthesis, particularly in complex molecule formation through reactions like Huisgen cycloaddition.
  • Pharmaceutical Development: Its derivatives are being explored for potential therapeutic uses, particularly in neurodegenerative disease treatments and as antimicrobial agents.
  • Industrial Use: The compound is utilized in synthesizing polymers and other industrial chemicals due to its reactive functional groups.

The interactions of 4-(prop-2-yn-1-yl)phenol with biological targets are crucial for understanding its mechanism of action. Studies have shown that it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. These interactions are often studied in the context of enzyme kinetics and receptor binding assays to elucidate its potential medicinal properties .

Several compounds share structural similarities with 4-(prop-2-yn-1-yl)phenol. Here are some notable examples:

Compound NameStructure TypeUnique Feature
4-(prop-2-yn-1-yloxy)benzonitrileAlkynyl PhenolContains a nitrile group
3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehydeAlkynyl PhenolContains dichloro substituents
1-Methoxy-4-(prop-2-yn-1-yloxy)benzeneAlkynyl EtherContains a methoxy group
1-Nitro-4-(prop-2-yn-1-yloxy)benzeneAlkynyl PhenolContains a nitro substituent

Uniqueness

The uniqueness of 4-(prop-2-yn-1-yl)phenol lies in its combination of the phenolic hydroxyl group and the alkyne functionality. This combination not only imparts distinct chemical reactivity compared to its analogs but also allows for versatile chemical transformations, making it valuable in synthetic chemistry and biological research.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

132.057514874 g/mol

Monoisotopic Mass

132.057514874 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-25

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